molecular formula C15H15NO4 B14221379 Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- CAS No. 561317-72-4

Benzene, 1-(dimethoxyphenylmethyl)-3-nitro-

Cat. No.: B14221379
CAS No.: 561317-72-4
M. Wt: 273.28 g/mol
InChI Key: LOXONYRMBJHKMO-UHFFFAOYSA-N
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Description

Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- is an aromatic compound that features a benzene ring substituted with a dimethoxyphenylmethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a dimethoxyphenylmethyl-substituted benzene derivative using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process often includes steps such as Friedel-Crafts alkylation to introduce the dimethoxyphenylmethyl group, followed by nitration to add the nitro group. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Tin (Sn) and hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) for nucleophilic aromatic substitution.

Major Products:

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and interactions .

Comparison with Similar Compounds

  • Benzene, 1-(methoxyphenylmethyl)-3-nitro-
  • Benzene, 1-(dimethoxyphenylmethyl)-4-nitro-
  • Benzene, 1-(dimethoxyphenylmethyl)-2-nitro-

Comparison: Compared to its analogs, the position of the nitro group can significantly affect the compound’s electronic properties and interactions with other molecules .

Properties

CAS No.

561317-72-4

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-[dimethoxy(phenyl)methyl]-3-nitrobenzene

InChI

InChI=1S/C15H15NO4/c1-19-15(20-2,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17)18/h3-11H,1-2H3

InChI Key

LOXONYRMBJHKMO-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

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